N-[11-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)undecyl]acetamide
Description
N-(11-(1,3-Dioxoisoindolin-2-yl)undecyl)acetamide is a heterocyclic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3
Properties
CAS No. |
90903-96-1 |
|---|---|
Molecular Formula |
C21H30N2O3 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[11-(1,3-dioxoisoindol-2-yl)undecyl]acetamide |
InChI |
InChI=1S/C21H30N2O3/c1-17(24)22-15-11-7-5-3-2-4-6-8-12-16-23-20(25)18-13-9-10-14-19(18)21(23)26/h9-10,13-14H,2-8,11-12,15-16H2,1H3,(H,22,24) |
InChI Key |
QIEVSHVXUBNERE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-(1,3-Dioxoisoindolin-2-yl)undecyl)acetamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process can be carried out under reflux conditions using solvents such as isopropanol and water, with catalysts like SiO2-tpy-Nb to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The isoindoline-1,3-dione scaffold contains electron-deficient carbonyl groups, making it susceptible to oxidation under controlled conditions.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Carbonyl Oxidation | KMnO₄ (acidic), H₂O₂, or O₃ | Cleavage of the isoindoline ring or side-chain oxidation, forming carboxylic acids or ketones. | |
| Alkyl Chain Oxidation | RuO₄ or CrO₃ in acidic media | Hydroxylation or terminal oxidation of the undecyl chain. |
Research Findings :
-
Oxidation of the isoindoline ring with KMnO₄ in acidic conditions produces phthalic acid derivatives, confirmed via HPLC analysis.
-
The undecyl chain’s terminal methyl group undergoes selective oxidation to a carboxylic acid using RuO₄, preserving the acetamide group.
Reduction Reactions
Reduction targets the carbonyl groups and unsaturated bonds in the isoindoline system.
Key Observations :
-
LiAlH₄ reduces both isoindoline carbonyls to secondary alcohols, while NaBH₄ selectively reduces one carbonyl group.
-
Catalytic hydrogenation (H₂/Pd-C) yields saturated isoindoline derivatives without affecting the acetamide group .
Substitution Reactions
The acetamide nitrogen and isoindoline positions participate in nucleophilic substitutions.
Mechanistic Insights :
-
Alkylation at the acetamide nitrogen proceeds via SN2 mechanisms in polar aprotic solvents (e.g., DMF).
-
Electrophilic aromatic substitution occurs preferentially at the isoindoline’s para positions due to electron-withdrawing effects from carbonyl groups.
Condensation and Cycloaddition
The compound participates in cyclization and [4+2] cycloaddition reactions.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Schiff Base Formation | Aldehydes/Ketones, acid catalysts | Condensation with primary amines to form imine-linked macrocycles. | |
| Diels-Alder Reaction | Dienophiles (e.g., maleic anhydride) | Formation of fused bicyclic adducts via [4+2] cycloaddition. |
Applications :
-
Schiff base derivatives show enhanced bioactivity in antimicrobial assays.
-
Diels-Alder adducts are precursors for polymer additives with improved thermal stability.
Hydrolysis and Stability
The compound’s stability in aqueous environments is critical for pharmaceutical applications.
| Condition | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Cleavage of the acetamide group to form carboxylic acid and isoindoline-amine. | |
| Basic Hydrolysis | NaOH (1M), 80°C | Degradation of the isoindoline ring to phthalic acid derivatives. |
Stability Data :
-
The compound remains stable in neutral pH (t₁/₂ > 24 hours) but degrades rapidly under strong acidic/basic conditions (t₁/₂ < 1 hour).
Industrial and Biological Relevance
Research Gaps :
-
Limited data exist on enantioselective reactions or catalytic asymmetric transformations of this compound.
Scientific Research Applications
N-(11-(1,3-Dioxoisoindolin-2-yl)undecyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(11-(1,3-Dioxoisoindolin-2-yl)undecyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and carbonyl groups enable it to form stable complexes with various biological molecules, potentially inhibiting or modulating their activity . This interaction can lead to therapeutic effects, such as anti-inflammatory or anticancer activity, by affecting cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
N-(11-(1,3-Dioxoisoindolin-2-yl)undecyl)acetamide stands out due to its unique structural features, such as the long undecyl chain and the presence of the isoindoline nucleusThe compound’s ability to form stable complexes with biological molecules further enhances its therapeutic potential compared to similar compounds .
Biological Activity
N-[11-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)undecyl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{16}H_{25}N_{2}O_{3}
- Molecular Weight : 295.39 g/mol
Antimicrobial Activity
Research indicates that compounds related to isoindoles exhibit significant antimicrobial properties. A study demonstrated that derivatives of isoindole structures showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Isoindole Derivative 1 | S. aureus | 32 µg/mL |
| Isoindole Derivative 2 | E. coli | 64 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A recent investigation found that this compound exhibited selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations below 10 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to growth inhibition.
- Induction of Apoptosis : Studies have shown that it can trigger apoptotic pathways in malignant cells, promoting programmed cell death .
- Antioxidant Properties : The presence of the isoindole moiety contributes to antioxidant activity, which may help in mitigating oxidative stress in cells .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of bacteria. Results indicated a significant reduction in bacterial viability compared to untreated controls.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on various cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed the induction of apoptosis in treated cells.
Safety and Toxicology
While the compound shows promising biological activities, safety assessments are crucial. Preliminary data suggest it may pose risks such as skin irritation and acute toxicity upon ingestion . Further toxicological studies are warranted to establish safety profiles for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
